molecular formula C11H9NO2S B8152729 3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde

3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde

Cat. No.: B8152729
M. Wt: 219.26 g/mol
InChI Key: LBCLNSWPEWTTPG-UHFFFAOYSA-N
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Description

3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde is a heterocyclic compound that contains both a thiazole ring and a benzaldehyde moiety. Thiazole rings are known for their presence in various biologically active molecules, including vitamins and antibiotics. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde typically involves the reaction of 2-aminothiazole with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as AlCl3 in a solvent like chloroform . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

    Oxidation: 3-(4-(Carboxy)thiazol-2-yl)benzaldehyde.

    Reduction: 3-(4-(Hydroxymethyl)thiazol-2-yl)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Hydroxymethyl)thiazol-2-yl)benzaldehyde stands out due to its unique combination of a thiazole ring and a benzaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-5-8-2-1-3-9(4-8)11-12-10(6-14)7-15-11/h1-5,7,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLNSWPEWTTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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